molecular formula C10H13ClFNO B1446779 3-[(2-Fluorophenoxy)methyl]azetidine hydrochloride CAS No. 1864073-80-2

3-[(2-Fluorophenoxy)methyl]azetidine hydrochloride

Cat. No. B1446779
CAS RN: 1864073-80-2
M. Wt: 217.67 g/mol
InChI Key: MRUACHJXUSQPKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Fluorophenoxy)methyl]azetidine hydrochloride, also known as 3-FPMA, is a synthetic compound that has been used in scientific research since its discovery in the late 1960s. It is a member of the azetidine family of compounds, which are characterized by the presence of a cyclic three-member ring of carbon atoms and an oxygen atom. 3-FPMA is a colorless, odorless, crystalline solid that is soluble in water and many organic solvents. It is used in a variety of laboratory experiments, including those related to enzyme inhibition, protein binding, and cell signaling.

Scientific Research Applications

  • Synthesis Methods : The synthesis of 3-[(2-Fluorophenoxy)methyl]azetidine hydrochloride involves various chemical reactions. For instance, 3-Mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride is synthesized through methylation, nucleophilic substitution SN2 with 3-hydroxyazetidine hydrochloride, activation of hydroxyl, nucleophilic substitution SN2 with potassium thioacetate, and basic hydrolysis. The purity of the product reaches 98.5%, and the structures of intermediates and the product are characterized by melting point, IR, 1HNMR, and MS techniques, indicating the method's suitability for industrialization (Zhang Zhi-bao, 2011).

  • Chemical Properties and Reactivity : Azetidines like 3-[(2-Fluorophenoxy)methyl]azetidine hydrochloride are valuable motifs in drug discovery due to their unique chemical properties. For instance, 2-aryl-3,3-dichloroazetidines were synthesized by reduction of 4-aryl-3,3-dichloro-2-azetidinones with monochloroalane. The reactivity of 3,3-dichloroazetidines with bases leads to ring contraction and other reactions, forming various products, showcasing the versatility and reactivity of azetidine compounds (Dejaegher et al., 2002).

  • Application in Drug Discovery : Azetidine derivatives, including structures similar to 3-[(2-Fluorophenoxy)methyl]azetidine hydrochloride, are explored for their potential in drug discovery. For example, 3,3-Diarylazetidines are synthesized from N-Cbz azetidinols in a calcium(II)-catalyzed Friedel-Crafts alkylation, demonstrating their utility in forming drug-like compounds. The azetidine nitrogen and the aromatic groups in these compounds can be further derivatized, highlighting the adaptability and potential of azetidine-based structures in pharmaceutical applications (Denis et al., 2018).

  • Antiviral Activity : Research has shown that azetidine analogues exhibit significant antiviral activity. For instance, 2-(1-Adamantyl)-2-methyl-azetidines displayed marked activity against influenza A virus, indicating the potential of azetidine derivatives in developing antiviral therapies (Zoidis et al., 2003).

properties

IUPAC Name

3-[(2-fluorophenoxy)methyl]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c11-9-3-1-2-4-10(9)13-7-8-5-12-6-8;/h1-4,8,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUACHJXUSQPKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)COC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Fluorophenoxy)methyl]azetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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